molecular formula C13H18O B7893355 2',4',5'-Trimethylbutyrophenone

2',4',5'-Trimethylbutyrophenone

Cat. No.: B7893355
M. Wt: 190.28 g/mol
InChI Key: VUOUXJWTWCSZQP-UHFFFAOYSA-N
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Description

2’,4’,5’-Trimethylbutyrophenone: is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of three methyl groups attached to the phenyl ring and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,5’-Trimethylbutyrophenone typically involves Friedel-Crafts acylation of 2’,4’,5’-trimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2’,4’,5’-Trimethylbutyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,5’-Trimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

2’,4’,5’-Trimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’,5’-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2,4,5-Trimethoxybenzaldehyde: A compound with similar structural features but different functional groups.

    2,4,5-Trihydroxybutyrophenone: Another related compound with hydroxyl groups instead of methyl groups.

Uniqueness: 2’,4’,5’-Trimethylbutyrophenone is unique due to its specific arrangement of methyl groups and the butyrophenone moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-6-13(14)12-8-10(3)9(2)7-11(12)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOUXJWTWCSZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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